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molecular formula C15H14O3 B8365865 2-Methoxy-6,11-dihydrodibenz[b,e]oxepin-11-ol

2-Methoxy-6,11-dihydrodibenz[b,e]oxepin-11-ol

Cat. No. B8365865
M. Wt: 242.27 g/mol
InChI Key: SUEXTLPWBWABMN-UHFFFAOYSA-N
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Patent
US04889858

Procedure details

A solution of 10 g of 2-methoxy-6,11-dihydrodibenz[b,e]oxepin-11-one [Monatsh. Chem., 93, 889 (1962)]in 100 ml of methanol is cooled to 0° C. Thereto 3 g of sodium borohydride is added and the mixture is stirred for 1 hour. After completion of the reaction, chloroform is added and the mixture is washed with a saturated saline solution. After drying over magnesium sulfate and the solvent is distilled off under reduced pressure, the residue is subjected to a silica-gel chromatography and eluted with toluene to give 9 g of the objective compound as an oily product. Mass spectrum m/z: 242(M+).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
(1962)]in
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:18]=[CH:17][C:6]2[O:7][CH2:8][C:9]3[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=3[C:11](=[O:12])[C:5]=2[CH:4]=1.CO.[BH4-].[Na+]>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:18]=[CH:17][C:6]2[O:7][CH2:8][C:9]3[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=3[CH:11]([OH:12])[C:5]=2[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC2=C(OCC3=C(C2=O)C=CC=C3)C=C1
Step Two
Name
(1962)]in
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
WASH
Type
WASH
Details
the mixture is washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
WASH
Type
WASH
Details
eluted with toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC2=C(OCC3=C(C2O)C=CC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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